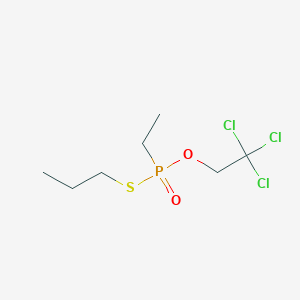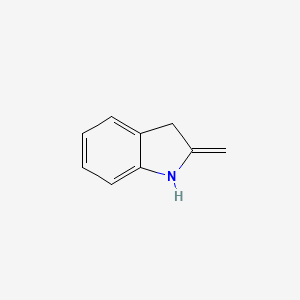
2-Methylidene-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a fused ring system consisting of a benzene ring fused to a pyrrole ring, with a methylidene group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole structure . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically uses methanesulfonic acid as a catalyst under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitro groups are often used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have significant biological and pharmacological activities .
Scientific Research Applications
2-Methylidene-2,3-dihydro-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and metabolism.
Medicine: Many indole derivatives exhibit antiviral, anticancer, and antimicrobial properties
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylidene-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylindoline: Similar structure but lacks the methylidene group.
1H-Indole, 2,3-dihydro-: Another indole derivative with a similar core structure.
Uniqueness
2-Methylidene-2,3-dihydro-1H-indole is unique due to the presence of the methylidene group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
91785-53-4 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-methylidene-1,3-dihydroindole |
InChI |
InChI=1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,10H,1,6H2 |
InChI Key |
FDVITFMRUUGIBF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


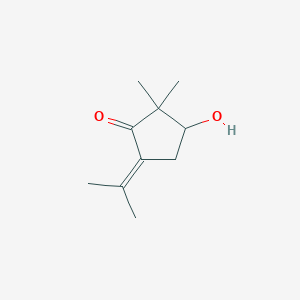
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
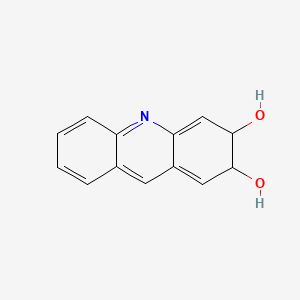
methanone](/img/structure/B14369681.png)
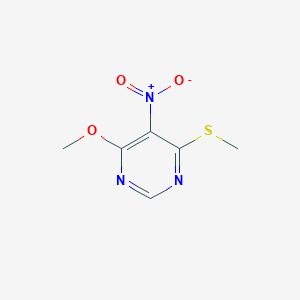
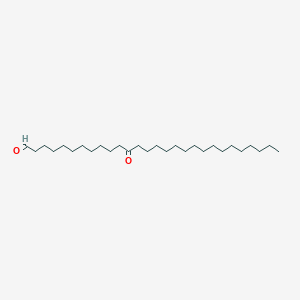
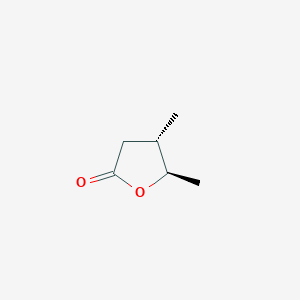
![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)

![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
